![molecular formula C10H8BrN3O2 B2503617 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 53961-75-4](/img/structure/B2503617.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
The compound "N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its diverse biological activities. The presence of the 4-bromophenyl group and the acetamide moiety suggests potential for biological activity, which could be explored for various pharmacological applications.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of an appropriate hydrazide with carbon disulfide or an equivalent reagent to form the oxadiazole ring, followed by substitution at the 2-position with various electrophiles. In the papers provided, similar synthetic strategies are employed. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the target compounds through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides . Similar synthetic routes are described in other papers, where the final step often involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with an N-substituted-2-bromoacetamide .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution pattern on the ring and the nature of the substituents significantly influence the molecular conformation and, consequently, the biological activity. Spectral techniques such as 1H-NMR, IR, and mass spectrometry are commonly used to confirm the structures of these compounds .
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is a versatile scaffold that can undergo various chemical reactions, allowing for the introduction of different substituents. The electrophilic substitution at the thiol position is a key reaction for generating a diverse array of derivatives. The reactivity of the oxadiazole ring can also be exploited for further functionalization, which can lead to compounds with enhanced biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the oxadiazole ring. These properties are crucial for determining the compound's suitability for drug development, as they affect the compound's behavior in biological systems and its pharmacokinetic profile. The papers provided do not detail these properties explicitly, but they are typically assessed during the drug development process .
Relevant Case Studies
Several of the papers provided discuss the biological screening of synthesized 1,3,4-oxadiazole derivatives. For example, some compounds were found to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria . Others were screened for their inhibitory activity against enzymes such as acetylcholinesterase and lipoxygenase, showing potential as enzyme inhibitors . Additionally, some derivatives were evaluated for their anticancer properties, with certain compounds demonstrating selective cytotoxicity against various cancer cell lines . These studies highlight the therapeutic potential of 1,3,4-oxadiazole derivatives in treating a range of diseases.
Scientific Research Applications
Antimicrobial and Hemolytic Activities :
- A study by (Gul et al., 2017) demonstrated the synthesis of various 1,3,4-oxadiazole derivatives, highlighting their antimicrobial and hemolytic activity. These compounds showed promising activity against selected microbial species, with varying levels of cytotoxicity.
- Similarly, (Parikh & Joshi, 2014) explored the synthesis of 1,3,4-oxadiazole derivatives as antimicrobial agents, finding that compounds with fluorine atoms exhibited enhanced antimicrobial properties.
Pharmacological Potential :
- Research by (Khalid et al., 2016) focused on N-substituted derivatives of 1,3,4-oxadiazole, revealing moderate to talented antibacterial activity.
- In another study, (Panchal et al., 2020) investigated the use of 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer.
Enzyme Inhibition and Potential Therapeutic Applications :
- (Abbasi et al., 2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which were screened for antimicrobial and hemolytic activity. Some compounds showed less toxicity and potential for further biological screening.
- Additionally, (Faheem, 2018) evaluated the computational and pharmacological potential of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.
Safety and Hazards
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6(15)12-10-14-13-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDDDLKIMLQTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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